TAK-901

Übersicht

Beschreibung

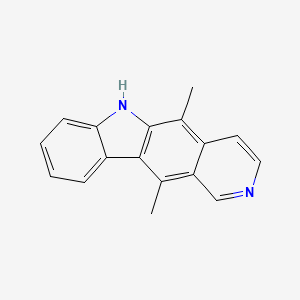

TAK-901 ist ein experimenteller, multitarget-Inhibitor der Aurora-B-Kinase. Aurora-Kinasen sind wichtige Regulatoren der Mitose und Zellteilung, wodurch sie attraktive Ziele für die Krebstherapie darstellen. This compound ist aus einem neuartigen Azacarbolin-Kinase-Scharnierbinder-Chemotyp abgeleitet und hat eine potente Inhibition der Aurora-B-Kinase gezeigt, jedoch nicht der Aurora-A-Kinase .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Azacarbolin-Kernstruktur beinhalten. Die Syntheseroute umfasst die folgenden Schritte:

- Bildung des Azacarbolin-Kerns durch Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen, um die Kinase-Inhibitionseigenschaften zu verbessern.

- Reinigung und Charakterisierung der endgültigen Verbindung .

Industrielle Produktionsmethoden für this compound umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

TAK-901 hat in verschiedenen wissenschaftlichen Forschungsanwendungen ein großes Potenzial gezeigt, darunter:

Krebsforschung: this compound hat in präklinischen Studien eine potente Aktivität gegen mehrere menschliche solide Tumortypen und Leukämie-Modelle gezeigt.

Zellzyklusstudien: this compound wird verwendet, um die Rolle der Aurora-B-Kinase in der Mitose und Zellteilung zu untersuchen.

Arzneimittelentwicklung: this compound wird als potenzieller Therapeutikum für verschiedene Krebsarten untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aurora-B-Kinase hemmt, einen wichtigen Regulator der Mitose. Aurora-B-Kinase ist an der Phosphorylierung von Histon H3, der Chromosomensegregation und der Zytokinese beteiligt. Die Inhibition der Aurora-B-Kinase durch this compound führt zu einer abnormalen Chromosomenausrichtung, Stilllegung der Spindelkontrollfunktion und Induktion von Polyploidie in Krebszellen .

This compound induziert auch Apoptose in Krebszellen, indem es den Apoptoserregulator BAX aktiviert. Dieser Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Krebstherapie .

Wirkmechanismus

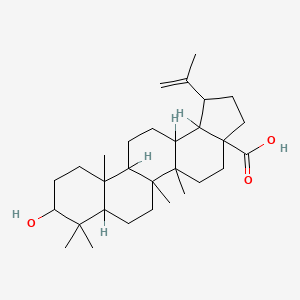

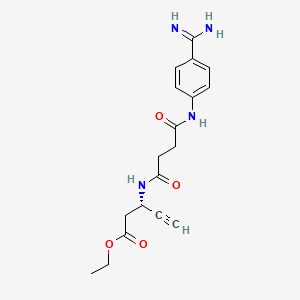

TAK-901, also known as “5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide”, is an investigational compound with potential therapeutic applications in various cancers .

Target of Action

This compound primarily targets Aurora B kinase , a serine-threonine protein kinase that plays a crucial role in mitosis and cell division . Aurora B kinase is often overexpressed in many types of cancer, making it an attractive therapeutic target . In addition to Aurora B, this compound also inhibits other kinases such as FLT3 and FGFR2 .

Mode of Action

This inhibition leads to the suppression of cellular histone H3 phosphorylation, a process essential for chromosome segregation and cytokinesis . The inhibition of Aurora B by this compound results in abnormal chromosome alignment and silencing of the spindle checkpoint function, causing cells to exit mitosis without completing cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Aurora B kinase pathway, which is essential for mitosis and cell division . By inhibiting Aurora B kinase, this compound disrupts the normal progression of the cell cycle, leading to the accumulation of polyploid cells .

Result of Action

The inhibition of Aurora B kinase by this compound leads to the suppression of cellular histone H3 phosphorylation and the induction of polyploidy . This results in the accumulation of cells with multiple sets of chromosomes, disrupting normal cell division and potentially leading to cell death . This compound has shown efficacy in both in vitro and in vivo oncology models, inhibiting cell proliferation in various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain growth factors . .

Biochemische Analyse

Biochemical Properties

TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A . This inhibition is consistent with the suppression of cellular histone H3 phosphorylation and induction of polyploidy . This compound also inhibits multiple kinases in biochemical assays, including FLT3 and FGFR2 .

Cellular Effects

This compound has shown to inhibit cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . It induces polyploidy in human PC3 prostate cancer and HL60 acute myeloid leukemia cells . The cytostatic and cytotoxic effects of this compound are associated with significantly increased expression of the cyclin-dependent kinase inhibitor p27, growth arrest and DNA-damage-inducible 45a (GADD45a), and the BH3-only pro-apoptotic protein PUMA .

Molecular Mechanism

This compound works by inhibiting Aurora B kinase, a key regulator during mitosis and cell division . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases such as FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

This compound exhibits time-dependent, tight-binding inhibition of Aurora B . In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model at dosages of 30 and 45 mg/kg . This compound also displayed potent activity against several leukemia models .

Metabolic Pathways

This compound has been found to downregulate fatty acid metabolism and cholesterol homeostasis pathways, which play an important role in GBM . Sterol regulatory element-binding protein 1 (SREBP1) overexpression alleviated the this compound-mediated suppression of cell viability and apoptosis in GBM cells .

Transport and Distribution

In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Subcellular Localization

Aurora B, the primary target of this compound, is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Therefore, it can be inferred that this compound likely localizes to the same regions as its target, Aurora B.

Vorbereitungsmethoden

TAK-901 is synthesized through a series of chemical reactions involving the formation of the azacarboline core structure. The synthetic route includes the following steps:

- Formation of the azacarboline core through cyclization reactions.

- Introduction of functional groups to enhance kinase inhibition properties.

- Purification and characterization of the final compound .

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .

Analyse Chemischer Reaktionen

TAK-901 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was seine biologische Aktivität möglicherweise verändert.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

TAK-901 ist im Vergleich zu anderen Aurora-Kinase-Inhibitoren einzigartig durch seine selektive Inhibition der Aurora-B-Kinase und seinen Multitarget-Ansatz. Ähnliche Verbindungen umfassen:

VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit Aktivität gegen Aurora-A-, B- und C-Kinasen.

AZD1152: Ein selektiver Inhibitor der Aurora-B-Kinase.

MLN8237: Ein Inhibitor der Aurora-A-Kinase.

Die Einzigartigkeit von this compound liegt in seiner potenten und selektiven Inhibition der Aurora-B-Kinase, wodurch es zu einem wertvollen Werkzeug für die Krebsforschung und -therapie wird .

Eigenschaften

IUPAC Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDACQVEJIVHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583097 | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934541-31-8 | |

| Record name | TAK-901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-901 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

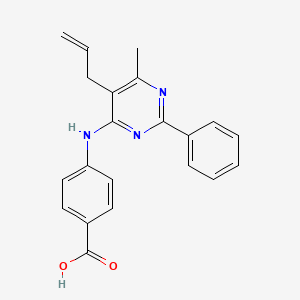

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)